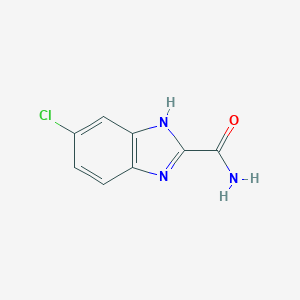
2-Chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This specific compound features a chlorine atom and a 2-methyl-1-propenyl group attached to the cyclobutanone ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanones can be synthesized through several methods. One common approach involves the cycloaddition of haloketenes to olefins. For instance, the reaction of dichloroketene with an olefin can yield alpha-chlorocyclobutanones . Another method involves the dehalogenation of alpha-haloacetyl halides with zinc in an inert solvent . These reactions typically require controlled temperatures and the presence of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of cyclobutanones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorine atom and propenyl group can undergo substitution and addition reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research and development.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Larger ring size and different chemical properties.
Pyrrolidine derivatives: Contain a nitrogen atom in the ring, leading to different reactivity and applications.
Uniqueness
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
111545-32-5 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3 |
InChI Key |
BYSVODQKLJXQIX-UHFFFAOYSA-N |
SMILES |
CC(=CC1CC(=O)C1Cl)C |
Canonical SMILES |
CC(=CC1CC(=O)C1Cl)C |
Synonyms |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)









![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)



